
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound features a methoxy group and a dimethyl group on the benzopyran ring, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using reagents like dimethyl sulfate.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enoic acid moiety to a single bond.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant or anti-inflammatory properties, make it a candidate for biological studies.
Medicine: Its structural similarity to other bioactive benzopyrans suggests potential therapeutic applications, including as an anti-cancer or anti-microbial agent.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The prop-2-enoic acid moiety can also participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one: A simpler benzopyran derivative without the methoxy and dimethyl groups.
Flavanones: Compounds with a similar benzopyran skeleton but different functional groups.
Coumarins: Another class of benzopyrans with diverse biological activities.
Uniqueness
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy and dimethyl groups can enhance its stability and modify its interaction with biological targets compared to other benzopyran derivatives.
Propriétés
Numéro CAS |
503298-99-5 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
3-(8-methoxy-2,2-dimethylchromen-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H16O4/c1-15(2)9-8-11-10(5-7-13(16)17)4-6-12(18-3)14(11)19-15/h4-9H,1-3H3,(H,16,17) |
Clé InChI |
BSSPAHOGFVUPDT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(C=CC(=C2O1)OC)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


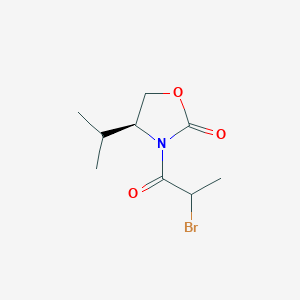
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)

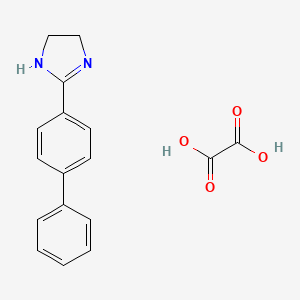
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
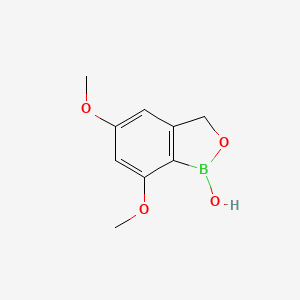
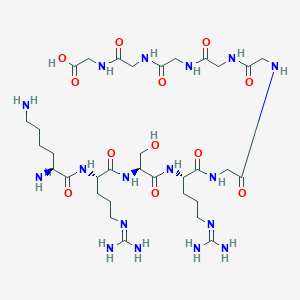
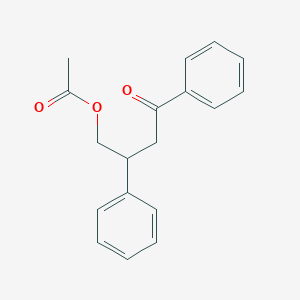
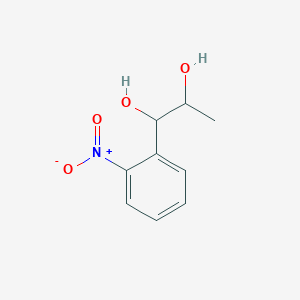
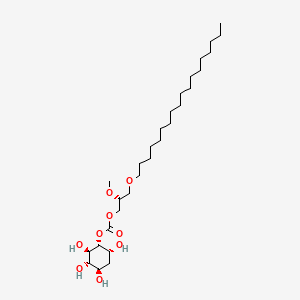
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
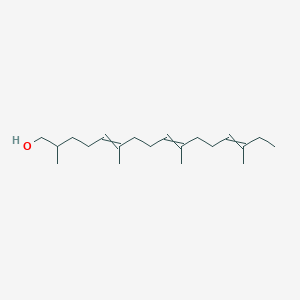
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
